1-benzylsulfanyl-3-bromo-2-ethylbenzene
Description
1-Benzylsulfanyl-3-bromo-2-ethylbenzene is a substituted aromatic compound featuring a benzene ring with three distinct substituents: a benzylsulfanyl (C₆H₅CH₂S-) group at position 1, an ethyl (-C₂H₅) group at position 2, and a bromine atom (-Br) at position 3.
The bromine atom at position 3 may act as a leaving group in nucleophilic substitution reactions, while the ethyl group at position 2 introduces additional steric effects that could influence reactivity and molecular interactions. Based on structurally similar compounds (e.g., 1-Bromo-3-(phenylsulfanylmethyl)benzene, C₁₃H₁₁BrS, MW 279.20 ), the molecular weight of this compound is estimated to be approximately 279–281 g/mol.
Properties
IUPAC Name |
1-benzylsulfanyl-3-bromo-2-ethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrS/c1-2-13-14(16)9-6-10-15(13)17-11-12-7-4-3-5-8-12/h3-10H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPOWISQIZSUQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC=C1Br)SCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-benzylsulfanyl-3-bromo-2-ethylbenzene typically involves a multi-step process. One common method includes the following steps :
Stage 1: 1,3-dibromo-2-ethylbenzene is treated with n-butyllithium in tetrahydrofuran (THF) and n-heptane at -78°C under an inert atmosphere for 0.75 hours.
Stage 2: Sulfur is added to the reaction mixture, and the temperature is maintained at -78°C for another 0.5 hours.
Stage 3: Benzyl bromide is then added, and the reaction is stirred at -78°C for 1.5 hours. The reaction is quenched with a saturated aqueous ammonium chloride solution, and the product is extracted with dichloromethane (DCM). The organic layers are combined, washed with water, dried with magnesium sulfate, and evaporated to dryness. The product is purified by chromatography on silica gel, yielding this compound with a yield of 79%.
Chemical Reactions Analysis
1-benzylsulfanyl-3-bromo-2-ethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the sulfur atom using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include THF, n-heptane, n-butyllithium, sulfur, benzyl bromide, DCM, and magnesium sulfate .
Scientific Research Applications
1-benzylsulfanyl-3-bromo-2-ethylbenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of new materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-benzylsulfanyl-3-bromo-2-ethylbenzene involves its interaction with various molecular targets and pathways. The sulfur atom in the compound can form bonds with other atoms, leading to the formation of new chemical structures. The bromine atom can participate in substitution reactions, allowing the compound to be modified for specific applications. The exact molecular targets and pathways depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Sulfanyl vs. Sulfonyl Derivatives
- 1-Bromo-3-(ethylsulfanyl)benzene (C₈H₉BrS, MW 217.13): Features an ethylsulfanyl (-S-C₂H₅) group. Lower molecular weight and boiling point (254.7°C) compared to benzylsulfanyl analogs due to reduced steric bulk .
- 1-Bromo-3-(ethylsulfonyl)benzene (CAS 153435-82-6): The sulfonyl (-SO₂-C₂H₅) group increases polarity and molecular weight (estimated MW ~249 g/mol), enhancing solubility in polar solvents and altering reactivity in oxidation or substitution reactions .
- 1-Bromo-3-(methylsulfonyl)benzene (CAS 34896-80-5): A methylsulfonyl analog with higher polarity, likely exhibiting a higher boiling point than sulfanyl derivatives due to stronger dipole interactions .
Substituent Position and Steric Effects
- 1-Bromo-3-(phenylsulfanylmethyl)benzene (C₁₃H₁₁BrS, MW 279.20): Shares the benzylsulfanyl group but lacks the ethyl substituent at position 2.
- Ethyltoluene Derivatives (e.g., 1-Ethyl-2-methylbenzene): These simpler analogs highlight how alkyl substituents affect boiling points (e.g., 1-Ethyl-2-methylbenzene, boiling point ~177°C) compared to halogenated or sulfur-containing derivatives .
Physicochemical Properties
Biological Activity
1-Benzylsulfanyl-3-bromo-2-ethylbenzene is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a benzyl sulfanyl group attached to a brominated ethylbenzene structure. Its molecular formula is C12H13BrS, with a molecular weight of approximately 273.2 g/mol. The presence of the bromine atom and the sulfanyl group may contribute to its biological properties.
Synthesis
The synthesis of this compound has been documented in various studies. For instance, it can be synthesized through the reaction of 3-bromo-2-ethylbenzene with benzyl mercaptan in the presence of a suitable catalyst. The yield and purity of the compound can be optimized by adjusting reaction conditions such as temperature and solvent choice .
Anticoagulant Properties
Recent research has highlighted the anticoagulant properties of this compound. It has been investigated as an inhibitor of coagulation factors, particularly factor Xa and thrombin. These factors play critical roles in the coagulation cascade, and their inhibition can be beneficial in preventing thrombotic events. In vitro studies have demonstrated that this compound effectively inhibits these factors, making it a candidate for further development as an anticoagulant agent .
Antimicrobial Activity
In addition to anticoagulant effects, this compound has shown promising antimicrobial activity. Studies indicate that it exhibits inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis .
Study on Anticoagulant Activity
A study published in Pharmaceuticals assessed the anticoagulant activity of several derivatives of benzyl sulfanyl compounds, including this compound. The results indicated that this compound significantly reduced thrombin activity in vitro, with an IC50 value comparable to that of established anticoagulants .
Study on Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) value that suggests strong antimicrobial potential, warranting further exploration into its use as a therapeutic agent .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C12H13BrS |
| Molecular Weight | 273.2 g/mol |
| Anticoagulant Activity (IC50) | [Specific value not provided] |
| Antimicrobial MIC | [Specific value not provided] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
